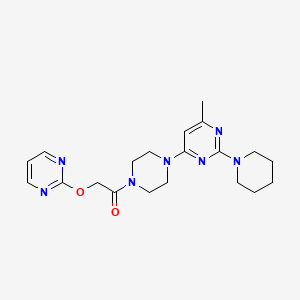

![molecular formula C9H13ClO B2995117 1-{Bicyclo[2.2.1]heptan-2-yl}-2-chloroethan-1-one CAS No. 1559225-34-1](/img/structure/B2995117.png)

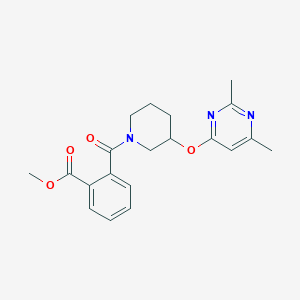

1-{Bicyclo[2.2.1]heptan-2-yl}-2-chloroethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{Bicyclo[2.2.1]heptan-2-yl}-2-chloroethan-1-one” is a chemical compound. It is derived from Bicyclo[2.2.1]heptan-2-one , which has a molecular weight of 152.2334 . The compound has a similar structure to 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, Camphor, and (+)-2-Bornanone .

Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]heptan-2-one, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptan-2-one, a related compound, has a molecular weight of 152.2334 . It has a density of 1.1±0.1 g/cm3, a boiling point of 170.0±0.0 °C at 760 mmHg, and a vapour pressure of 1.5±0.3 mmHg at 25°C .

Scientific Research Applications

Gold(III)-Catalyzed Cyclization

A study by Hines, Eason, and Siebert (2017) explores the use of gold(III)-mediated cycloisomerization to economically form a bicyclo[4.1.0]heptane substructure featured in numerous natural products. This process, known as the Ohloff–Rautenstrauch rearrangement, demonstrates high regio- and stereocontrol, potentially applicable for synthesizing complex organic molecules (Jeremy M. Hines, Jesse J. Eason, M. Siebert, 2017).

Dioxolane Derivatives of D-Camphorquinone

Clegg et al. (1995) discuss the structural rigidity of the bicyclo[2.2.1]heptane unit across four isomeric dioxolane derivatives of D-camphorquinone. The study highlights the variant conformations and similar packing patterns due to the rigid nature of the bicyclo[2.2.1]heptane unit, indicating its stability and predictability in chemical syntheses (W. Clegg, B. Golding, B. J. King, A. B. Maude, 1995).

Synthesis and Chemistry of Bicyclo[4.1.0]hept-1,6-ene

Billups et al. (1996) describe the generation and reactions of Bicyclo[4.1.0]hept-1,6-ene, emphasizing its potential in forming diastereomeric cyclopropenes and tricyclohexane tetramers. This research contributes to the understanding of the reactivity and applications of bicyclic compounds in synthetic chemistry (W. Billups, Weimei Luo, Gon-Ann Lee, J. Chee, B. E. Arney, K. B. Wiberg, D. Artis, 1996).

Polycyclic Compounds: Fused or Condensed Cyclic Systems

A publication by Cox (1975) provides an overview of polycyclic compounds, including bicyclo[2.2.1]heptane derivatives, detailing their reactions and structural characteristics. This foundational knowledge aids in the exploration of polycyclic compounds' chemical behaviors and applications in various domains (A. Cox, 1975).

Resolution, Absolute Configuration, and Hydrogen-bonding Properties

Research by Plettner et al. (2005) on 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives offers insight into their resolution and absolute configuration, providing a basis for understanding the stereochemistry and hydrogen-bonding properties of related compounds. This work is crucial for developing chiral compounds with specific orientations (E. Plettner, A. Mohle, Martin T. Mwangi, Johanna Griscti, B. Patrick, R. Nair, R. Batchelor, F.W.B. Einstein, 2005).

properties

IUPAC Name |

1-(2-bicyclo[2.2.1]heptanyl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO/c10-5-9(11)8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDZIMRNPFTDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{Bicyclo[2.2.1]heptan-2-yl}-2-chloroethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2995035.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2995036.png)

![3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2995037.png)

![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2995040.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2995042.png)

![1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol](/img/structure/B2995043.png)

![2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2995046.png)

![N-(4-acetylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2995050.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2995051.png)